molecular formula C22H21N3O4 B11464571 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11464571
M. Wt: 391.4 g/mol
InChI Key: VZMYLXFCNATLDS-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors, which provide better control over reaction parameters and improve safety and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

Compared to similar compounds, 3-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE exhibits unique properties due to the presence of methoxy and phenyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-6-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H21N3O4/c1-27-13-17-20(15-9-10-18(28-2)19(11-15)29-3)21-23-12-16(22(26)25(21)24-17)14-7-5-4-6-8-14/h4-12,24H,13H2,1-3H3

InChI Key

VZMYLXFCNATLDS-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C2=NC=C(C(=O)N2N1)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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